N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Description
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H24N6O4 and its molecular weight is 436.472. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of related pyrazolopyrimidines and pyridopyrimidines involves reactions of aminopyrazoles or pyrazole carboxylates with various reagents to form compounds with potential biological activities. For example, the synthesis of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones involves the reaction of ethyl 5-aminopyrazole-4-carboxylate with triethyl orthoformate and amines, highlighting the methods to obtain pyrazolopyrimidine derivatives with diverse functionalities (Finlander & Pedersen, 1985).
Biological Activities
Pyrazolopyrimidines derivatives have been explored for their potential as anticancer and anti-inflammatory agents. A study on novel pyrazolopyrimidines derivatives demonstrated their synthesis and evaluation for cytotoxic activities against cancer cell lines, as well as for their inhibition of the 5-lipoxygenase enzyme, suggesting a potential for the development of anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
Drug Development Applications
Compounds within this class have been evaluated for various therapeutic applications, including antitumor, antibacterial, and antifungal activities. For instance, certain pyrazolo[3,4-d]pyrimidin-4-ones have been tested for their in vitro cytotoxic activity against cancer cells, indicating the potential for developing new anticancer therapies (Hassan, Hafez, & Osman, 2014).
Properties
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O4/c1-4-15-11-19(29)25-22(23-15)28-18(9-13(2)26-28)24-21(31)14-10-20(30)27(12-14)16-5-7-17(32-3)8-6-16/h5-9,11,14H,4,10,12H2,1-3H3,(H,24,31)(H,23,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWFIAGRBQAKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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